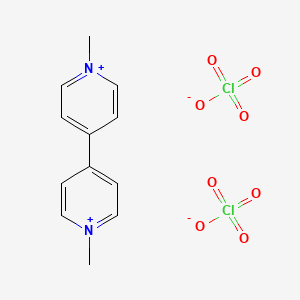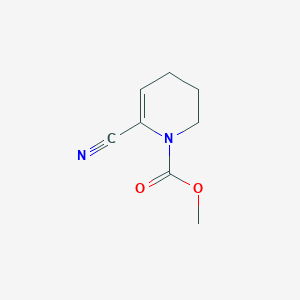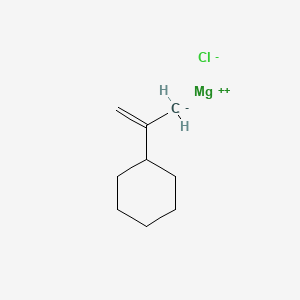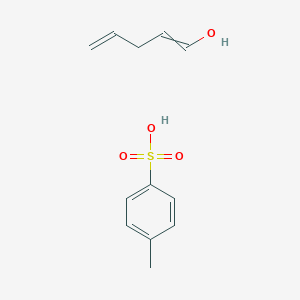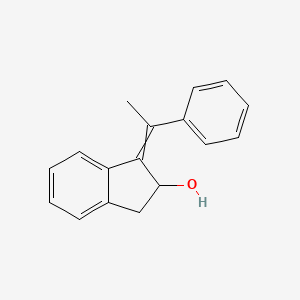
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol is an organic compound that belongs to the class of indenols This compound is characterized by its unique structure, which includes a phenylethylidene group attached to a dihydroindenol moiety
准备方法
The synthesis of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 1-phenylethanone with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
科学研究应用
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:
1-Phenylethylamine: This compound shares a similar phenylethyl group but lacks the indenol moiety, resulting in different chemical properties and reactivity.
(E)-N-(1-Phenylethylidene)aniline: This compound has a similar phenylethylidene group but is attached to an aniline moiety instead of an indenol, leading to different applications and biological activities.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of an indenol moiety and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
828913-71-9 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
3-(1-phenylethylidene)-1,2-dihydroinden-2-ol |
InChI |
InChI=1S/C17H16O/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16(17)18/h2-10,16,18H,11H2,1H3 |
InChI 键 |
CTSRCSFPBSHCNY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C(CC2=CC=CC=C21)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)

